molecular formula C13H9N3O2 B1598015 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid CAS No. 312496-16-5

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

Cat. No. B1598015
M. Wt: 239.23 g/mol
InChI Key: DHRPCXYIVJXXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid (PBCA) is an organic compound belonging to the class of heterocyclic compounds. It is a white, crystalline solid with a molecular formula of C10H8N2O2. PBCA is a versatile compound that has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is used as an intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatory agents, and antibiotics. PBCA is also used as a starting material in the synthesis of other heterocyclic compounds, such as furans and thiophenes, which have a wide range of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Microbiology

  • Summary of the Application : The compound has been used in the synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . These derivatives have shown potential as antimicrobial agents .
  • Methods of Application : The structures of the compounds were confirmed by spectral and CHN analysis . The compounds were examined for in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .

Pharmacology

  • Summary of the Application : Imidazopyridines, which include 2-(pyridin-3-yl)-3H-benzoimidazole-5-carboxylic Acid, have shown potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .
  • Methods of Application : The study does not provide specific methods of application or experimental procedures .
  • Results or Outcomes : The study suggests that imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Organic Synthesis Intermediate

  • Summary of the Application : This compound can be used as an organic synthesis intermediate .
  • Methods of Application : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of this application are not specified .

Preparation of Other Compounds

  • Summary of the Application : “5-Benzimidazolecarboxylic acid” has been used in the preparation of other compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of this application are not specified .

Protein Kinase B/Akt Inhibitors

  • Summary of the Application : This compound has been used in the synthesis of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The outcomes of this application are not specified .

Antifungal and Antibacterial Agent

  • Summary of the Application : This compound has been used in the synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . These derivatives have shown potential as antifungal and antibacterial agents .
  • Methods of Application : The structures of the compounds were confirmed by spectral and CHN analysis . The compounds were examined for in-vitro antimicrobial activity against various bacteria and fungus .
  • Results or Outcomes : The study suggests that these derivatives could be potential candidates for the development of new antimicrobial drugs .

properties

IUPAC Name

2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPCXYIVJXXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378101
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid

CAS RN

312496-16-5
Record name 2-(3-Pyridinyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312496-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK317938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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